molecular formula C8H17Cl2N B2871465 4-(2-Chloroethyl)-1-methylpiperidine;hydrochloride CAS No. 1378816-00-2

4-(2-Chloroethyl)-1-methylpiperidine;hydrochloride

Cat. No.: B2871465
CAS No.: 1378816-00-2
M. Wt: 198.13
InChI Key: LYMLFEOEIHYCMI-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)-1-methylpiperidine;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with a 2-chloroethyl group and a methyl group, and it is commonly used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroethyl)-1-methylpiperidine;hydrochloride typically involves the reaction of 1-methylpiperidine with 2-chloroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and results in higher efficiency and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)-1-methylpiperidine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-Chloroethyl)-1-methylpiperidine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the production of agrochemicals and dyestuffs

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloroethyl)-1-methylpiperidine;hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical reactivity and biological activity. Its relatively lower toxicity compared to mustard gas makes it a more suitable candidate for pharmaceutical applications .

Properties

IUPAC Name

4-(2-chloroethyl)-1-methylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClN.ClH/c1-10-6-3-8(2-5-9)4-7-10;/h8H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMLFEOEIHYCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CCCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378816-00-2
Record name 4-(2-chloroethyl)-1-methylpiperidine hydrochloride
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